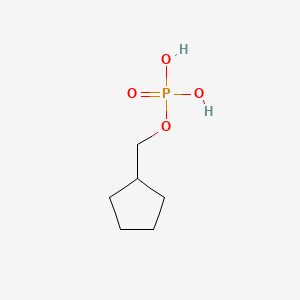

Cyclopentylmethyl dihydrogen phosphate

Description

Cyclopentylmethyl dihydrogen phosphate is an organic phosphate ester characterized by a cyclopentylmethyl group (C₅H₉CH₂-) bonded to a dihydrogen phosphate moiety (H₂PO₄⁻).

Properties

Molecular Formula |

C6H13O4P |

|---|---|

Molecular Weight |

180.14 g/mol |

IUPAC Name |

cyclopentylmethyl dihydrogen phosphate |

InChI |

InChI=1S/C6H13O4P/c7-11(8,9)10-5-6-3-1-2-4-6/h6H,1-5H2,(H2,7,8,9) |

InChI Key |

VWVCQDZOZNEYNX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)COP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylmethyl dihydrogen phosphate can be synthesized through the reaction of cyclopentylmethyl alcohol with phosphoric acid. The reaction typically involves the esterification of the alcohol with the acid under controlled conditions. The process can be represented as follows:

[ \text{Cyclopentylmethyl alcohol} + \text{Phosphoric acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically carried out in a batch reactor, where the reactants are mixed and heated to the desired temperature. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Cyclopentylmethyl dihydrogen phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopentylmethyl phosphate.

Reduction: Reduction reactions can convert the compound to cyclopentylmethyl phosphite.

Substitution: The dihydrogen phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products:

Oxidation: Cyclopentylmethyl phosphate.

Reduction: Cyclopentylmethyl phosphite.

Substitution: Various substituted cyclopentylmethyl phosphates.

Scientific Research Applications

Cyclopentylmethyl dihydrogen phosphate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorous-containing compounds.

Biology: The compound can be used in studies involving phosphorylation processes and enzyme interactions.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclopentylmethyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphorylating agent, transferring its phosphate group to target molecules. This process can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Methyl Dihydrogen Phosphate (CAS 812-00-0)

- Structure : Simplest alkyl phosphate ester (CH₃OPO₃H₂).

- Properties: Molecular Weight: 128.03 g/mol (vs. ~210–220 g/mol estimated for cyclopentylmethyl analog). Acidity (pKa): Expected pKa ~1–2 for the first dissociation (similar to other monoalkyl phosphates) . Stability: Noted as unstable in pure form, decomposing under ambient conditions .

- Applications: Limited due to instability; used as an intermediate in organic synthesis.

- Comparison : Cyclopentylmethyl dihydrogen phosphate’s bulkier substituent may enhance stability via steric protection of the phosphate group, though its higher molecular weight could reduce solubility in polar solvents.

2.2. 10-Methacryloyloxydecyl Dihydrogen Phosphate (MDP)

- Structure : Long-chain methacrylate-linked phosphate (C₁₄H₂₇O₆P) .

- Properties :

- Applications : Dental materials due to HAp adhesion.

- Comparison : Cyclopentylmethyl’s compact cycloalkyl group may reduce HAp affinity compared to MDP’s long, flexible chain, which facilitates surface binding. However, its rigidity could improve thermal stability.

2.3. Dimethyl Phenyl Phosphate (C₈H₁₁O₄P)

- Structure : Aromatic phosphate ester with a phenyl group .

- Properties: Molecular Weight: 202.15 g/mol. Solubility: Moderate in organic solvents (e.g., acetone, ethanol) due to aromaticity.

- Applications : Flame retardants, plasticizers.

2.4. Sodium Dihydrogen Phosphate Dihydrate (NaH₂PO₄·2H₂O)

- Structure: Inorganic phosphate salt .

- Properties :

- Molecular Weight : 156.01 g/mol.

- Solubility : Highly water-soluble (500 g/L at 20°C).

- Applications : Food additives, buffers, fertilizers.

- Comparison: this compound’s organic nature grants it compatibility with non-aqueous systems, unlike the inorganic sodium salt.

Data Tables

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| This compound* | C₆H₁₃O₄P | ~214 (estimated) | High lipophilicity, moderate acidity | Organic synthesis, surfactants (inferred) |

| Methyl Dihydrogen Phosphate | CH₃O₄P | 128.03 | Unstable, acidic | Lab intermediate |

| MDP | C₁₄H₂₇O₆P | 346.34 | Strong HAp adhesion | Dental adhesives |

| Dimethyl Phenyl Phosphate | C₈H₁₁O₄P | 202.15 | Organic-soluble, flame retardant | Plastics industry |

| Sodium Dihydrogen Phosphate | NaH₂PO₄·2H₂O | 156.01 | Water-soluble, buffering | Food, agriculture |

*Estimated data based on structural analogs.

Key Research Findings

- Steric Effects : Bulky substituents (e.g., cyclohexyl in dicyclohexyl methylphosphonate ) improve thermal stability but reduce reactivity. Cyclopentylmethyl may balance steric protection with moderate reactivity.

- Acidity Trends : Alkyl groups (e.g., methyl) slightly lower phosphate acidity compared to aryl groups (e.g., phenyl) . Cyclopentylmethyl’s inductive effects likely result in a pKa closer to methyl dihydrogen phosphate (~1–2).

- Solubility: Cycloalkyl groups enhance solubility in non-polar solvents, contrasting with inorganic phosphates (e.g., lithium dihydrogen phosphate ) that dominate aqueous systems.

Biological Activity

Cyclopentylmethyl dihydrogen phosphate (CPMDHP) is a compound of significant interest in biochemical research due to its role as a phosphorylating agent and its potential applications in various biological processes. This article provides an overview of the biological activity of CPMDHP, including its mechanisms of action, relevant case studies, and research findings.

CPMDHP acts primarily through its interaction with enzymes and proteins, functioning as a phosphorylating agent. The compound can transfer its phosphate group to target molecules, which modulates the activity of various enzymes and influences biochemical pathways. This mechanism is crucial for understanding its role in phosphorylation processes that are fundamental to cellular signaling and metabolism.

Biological Activity Overview

The biological activities of CPMDHP can be categorized into several key areas:

- Enzyme Interaction : CPMDHP has been shown to interact with specific enzymes, influencing their activity through phosphorylation.

- Cellular Signaling : The compound may play a role in cellular signaling pathways, particularly those involving phospholipids and sphingolipids.

- Pharmacological Potential : Due to its ability to modulate enzyme activity, CPMDHP is being explored for therapeutic applications, including potential uses in cancer treatment and metabolic disorders.

Case Study 1: Enzyme Modulation

A study investigated the effects of CPMDHP on fatty acid synthase (FAS), an enzyme critical for lipid metabolism. The findings indicated that CPMDHP could inhibit FAS activity, leading to reduced lipogenesis in vitro. This suggests potential applications for CPMDHP in managing metabolic diseases characterized by dysregulated lipid metabolism .

Case Study 2: Immune Response Modulation

Another research effort focused on the immunomodulatory effects of CPMDHP. In vivo studies demonstrated that administration of CPMDHP resulted in lymphocyte reduction, similar to compounds like Fingolimod that target sphingosine-1-phosphate receptors. This effect was attributed to the compound's ability to influence lymphocyte trafficking and could have implications for autoimmune disease treatment .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.